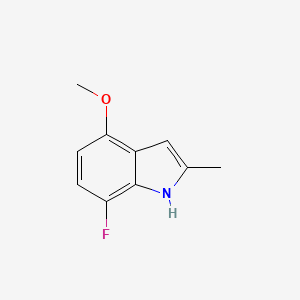

7-Fluoro-4-methoxy-2-methyl-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole nucleus is considered a "privileged scaffold" in drug discovery, a term that reflects its recurring presence in a multitude of biologically active compounds. acs.org This significance stems from its ability to mimic the structure of peptides and to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. beilstein-journals.org Consequently, indole derivatives have been successfully developed into therapeutic agents across a wide spectrum of diseases. anu.edu.au Their applications include roles in oncology, infectious disease management, and the treatment of inflammatory conditions. anu.edu.aufeifanchem.com The structural versatility of the indole ring allows for the synthesis of large and diverse chemical libraries, providing a rich source for the identification of new drug candidates. beilstein-journals.org

Strategic Importance of Halogenation (Specifically Fluorination) in Molecular Design

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. acs.org The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. acs.org

Fluorination can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. acs.org Furthermore, the electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's absorption and distribution. acs.org The strategic placement of fluorine can also lead to more favorable interactions with protein binding pockets, enhancing the potency and selectivity of a drug. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug design.

Overview of 7-Fluoro-4-methoxy-2-methyl-1H-indole as a Model System for Fluorinated Indole Derivatives

The study of such specifically substituted indoles is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials. The synthesis and characterization of this compound provide valuable insights into the chemical behavior and potential applications of this important class of fluorinated heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-5-7-9(13-2)4-3-8(11)10(7)12-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEFOSKSUIPVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 4 Methoxy 2 Methyl 1h Indole and Analogous Fluorinated Indole Structures

Retrosynthetic Analysis and Key Disconnection Strategies for 2,4,7-Substituted Indoles

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For a 2,4,7-trisubstituted indole (B1671886) like 7-fluoro-4-methoxy-2-methyl-1H-indole, several logical disconnections can be proposed based on established indole syntheses.

Key disconnection strategies include:

Fischer Indole Synthesis Disconnection: This is one of the most common approaches. The C2-N1 and C3a-C7a bonds are conceptually cleaved, leading back to a substituted phenylhydrazone. This hydrazone is, in turn, formed from a corresponding substituted phenylhydrazine (B124118) and a ketone. For the target molecule, this retrosynthesis points to (2-fluoro-5-methoxyphenyl)hydrazine and acetone (B3395972) as the key precursors.

Leimgruber-Batcho Disconnection: This strategy involves disconnecting the C2-C3 bond, which traces the indole back to a β-enamino-o-nitrostyrene derivative. This intermediate originates from a substituted o-nitrotoluene. For the target molecule, the key starting material would be 3-fluoro-6-methoxy-2-nitrotoluene.

Larock Indole Synthesis Disconnection: This palladium-catalyzed approach involves the disconnection of the N1-C7a and C2-C3 bonds. This leads to an ortho-iodoaniline and an alkyne. The synthesis of this compound via this method would hypothetically start from 2-fluoro-5-methoxy-6-iodoaniline and propyne.

Bischler Indole Synthesis Disconnection: Disconnecting the N1-C2 and C3-C3a bonds suggests an α-arylamino ketone as the immediate precursor, which can be formed from a substituted aniline (B41778) and an α-haloketone. This would require 2-fluoro-5-methoxyaniline (B1314495) and a 3-halobutan-2-one equivalent.

These strategies provide distinct pathways to the target scaffold, each with its own set of advantages regarding precursor availability, reaction conditions, and functional group tolerance.

Conventional Synthetic Approaches to Indole Derivatives and Their Adaptations

Several classical name reactions provide the foundation for indole synthesis. Their adaptation is crucial for the efficient construction of highly substituted and functionalized targets like this compound.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com

The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The reaction is influenced by substituents on the phenylhydrazine ring; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.comyoutube.com In the context of this compound, the methoxy (B1213986) group acts as an electron-donating group, facilitating the reaction, whereas the fluoro group is electron-withdrawing.

An advanced variant, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ, expanding the scope of the reaction. wikipedia.org

Table 1: Comparison of Conventional Indole Synthesis Routes

| Synthesis Method | Key Precursors for Target Molecule | General Conditions | Key Transformation |

|---|---|---|---|

| Fischer Indole Synthesis | (2-fluoro-5-methoxyphenyl)hydrazine + Acetone | Acid catalyst (Brønsted or Lewis), elevated temperatures | numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of a hydrazone |

| Larock Indole Synthesis | 2-fluoro-5-methoxy-6-iodoaniline + Propyne | Pd(OAc)₂, base (e.g., Na₂CO₃), ligand (e.g., PPh₃) | Palladium-catalyzed heteroannulation |

| Nenitzescu Indole Synthesis | Substituted benzoquinone + Ethyl 3-aminobut-2-enoate | Acid-catalyzed condensation | Michael addition followed by cyclization-elimination |

| Leimgruber-Batcho Indole Synthesis | 3-fluoro-6-methoxy-2-nitrotoluene + DMFDMA | 1. Enamine formation; 2. Reductive cyclization (e.g., H₂, Raney Ni) | Reductive cyclization of a β-enamino-nitrostyrene |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.org First reported by Richard C. Larock in 1991, this one-pot reaction offers excellent regioselectivity and versatility. wikipedia.orgub.edu

The catalytic cycle typically involves:

Oxidative addition of the ortho-iodoaniline to a Pd(0) complex.

Coordination of the alkyne to the resulting arylpalladium(II) complex.

Regioselective migratory insertion of the alkyne into the aryl-palladium bond.

Intramolecular nucleophilic attack of the aniline nitrogen onto the newly formed vinylic palladium species, leading to cyclization.

Reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.

This method is highly adaptable for creating complex indoles, as a wide variety of substituted anilines and alkynes can be employed. wikipedia.org For the synthesis of this compound, this would require a suitably substituted ortho-iodoaniline and propyne, offering a direct route to the desired substitution pattern.

The Nenitzescu indole synthesis, reported by Costin Nenițescu in 1929, forms 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond to achieve cyclization, and finally an elimination step to aromatize the ring. wikipedia.orgnumberanalytics.com

While this reaction is highly effective for producing 5-hydroxyindoles, which are precursors to important biomolecules like serotonin, its application to the synthesis of this compound is not straightforward. wikipedia.org The method inherently yields a hydroxyl group at the 5-position, and achieving the 4-methoxy-7-fluoro substitution pattern would require a complex and specifically designed quinone starting material, making other synthetic routes more practical for this particular target.

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step procedure for producing indoles from ortho-nitrotoluenes. wikipedia.org This method has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry, due to the commercial availability of many o-nitrotoluene precursors and the high yields achieved under mild conditions. wikipedia.orgresearchgate.net

The sequence is as follows:

Formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and often a secondary amine like pyrrolidine. wikipedia.org The methyl group of the nitrotoluene is sufficiently acidic to condense with the reagent.

Reductive cyclization of the resulting β-enamino-nitrostyrene intermediate. A variety of reducing agents can be used, including catalytic hydrogenation with Raney nickel or palladium on carbon, or chemical reductants like stannous chloride or sodium hydrosulfite. wikipedia.org

This method is well-suited for the synthesis of this compound, starting from 3-fluoro-6-methoxy-2-nitrotoluene. The reaction conditions are generally mild and tolerant of various functional groups.

Modern and Green Chemistry Methodologies for Indole Formation

In recent years, significant effort has been directed towards developing more sustainable and efficient "green" synthetic methods. eurekaselect.comresearchgate.net These approaches aim to reduce waste, shorten reaction times, and use less hazardous materials compared to conventional methods. eurekaselect.com

Key green chemistry approaches applicable to indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. researchgate.netresearchgate.net The Fischer and Leimgruber-Batcho syntheses have been successfully adapted to microwave conditions. researchgate.netresearchgate.net

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a core principle of green chemistry. eurekaselect.com

Catalysis: The development of novel catalysts, including nanocatalysts and organocatalysts, can improve reaction efficiency and selectivity, often under milder conditions. numberanalytics.comeurekaselect.com Metal-free synthetic routes are also gaining prominence, such as an oxidative dearomatization approach that assembles fluorinated indoles from simple anilines. nih.gov

Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up, contributing to a more sustainable process. numberanalytics.com

Multicomponent Reactions: Reactions that combine three or more reactants in a single step to form the final product, such as the Ugi reaction followed by cyclization, offer high atom economy and efficiency. rsc.org

These modern methodologies provide powerful tools for the synthesis of complex molecules like this compound in a more sustainable and efficient manner.

Table 2: Overview of Modern and Green Synthetic Approaches for Indoles

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, improved yields, reduced side products. | researchgate.netresearchgate.net |

| Nanocatalysis | Employment of catalytic materials with nanoscale dimensions. | High efficiency, high selectivity, recyclability of the catalyst. | eurekaselect.com |

| Ionic Liquids | Use of salts that are liquid at low temperatures as solvents. | Low volatility, thermal stability, potential for catalyst recycling. | eurekaselect.com |

| Metal-Free Synthesis | Reactions that avoid transition metal catalysts. | Avoids toxic metal residues, lower cost, sustainability. | nih.gov |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream. | Enhanced safety, better process control, ease of scalability. | numberanalytics.com |

Microwave-Assisted Organic Synthesis (MAOS) in Indole Annulation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, offering advantages such as dramatically reduced reaction times, increased product yields, and enhanced purity by minimizing unwanted side reactions. chemicaljournals.comnih.govnih.gov This method utilizes the selective absorption of microwave energy by polar molecules, leading to rapid and efficient heating. chemicaljournals.com

In the context of indole synthesis, MAOS has been successfully applied to classical reactions like the Fischer, Madelung, and Bischler-Mohlau syntheses, as well as metal-mediated cyclizations. nih.gov For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation. The palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines proceeded in excellent yields (up to 95%) and with high regioselectivity in significantly shorter reaction times (1-3 hours) compared to conventional heating. mdpi.com

One notable application involves a cascade Sonogashira-Cacchi reaction to produce 3-aryl-4-fluoro-2-substituted-1H-indoles. mdpi.com Researchers found that while the reaction proceeded with an inorganic base under conventional heating, the cyclization step was more efficient in the presence of an organic base like Et3N under microwave irradiation. mdpi.com Another example is the synthesis of 4-substituted indoles via a microwave-assisted Diels-Alder cyclization of furans, which proved to be tolerant of various functional groups, including a 4-fluoro aryl substituent that resulted in a high yield of 83%. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Indole Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate | Conventional Heating | 3 hours | 90% | mdpi.com |

| Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate | Microwave Irradiation | 1 hour | 95% | mdpi.com |

| 4-Phenylindole | Conventional Heating | Not specified (longer) | Not specified (lower) | nih.gov |

| 4-Phenylindole | Microwave Irradiation (180 °C) | 20 minutes | 79% | nih.gov |

Ultrasound-Promoted Reactions for Indole Derivatives

The application of ultrasound in organic synthesis, known as sonochemistry, accelerates reactions through acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. nih.govaurigeneservices.com This process generates localized hot spots with extremely high temperatures and pressures, enhancing chemical reactivity. nih.gov Ultrasound-assisted synthesis is considered a green chemistry approach as it often leads to shorter reaction times, higher yields, and can sometimes be performed in environmentally benign solvents or even solvent-free conditions. researchgate.netnih.gov

For the synthesis of indole derivatives, ultrasound irradiation has proven effective. For example, a rapid and efficient synthesis of mefenamic acid-based indole derivatives was achieved through a ligand-free, copper-catalyzed coupling-cyclization reaction under ultrasound. aurigeneservices.com This one-pot method, involving the reaction of a terminal alkyne with 2-iodosulfanilides, produced the desired indole derivatives in good yields. The use of ultrasound significantly shortens the reaction time by facilitating the crossing of the activation energy barrier. aurigeneservices.com

In another study, a solvent-free procedure for synthesizing 3-substituted indole derivatives from indoles and nitroalkenes was developed using ultrasound irradiation. nih.gov Control experiments indicated that sonochemical effects, beyond simple mechanical agitation, were the primary drivers of the reaction. nih.gov Similarly, the synthesis of spiro[indole-3,4′-pyrazolo[3,4-e] oup.comnih.govthiazepines] was accomplished through a catalyst-free multicomponent domino reaction in aqueous media under sonication, resulting in excellent yields and shorter reaction times. rsc.org

Table 2: Effect of Ultrasound on the Synthesis of Hydrazine Carboxamides (Indole Precursors)

| Method | Solvent System | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Stirring (40 °C) | Water-Glycerol (6:4) | 60 minutes | 72% | nih.gov |

| Ultrasonication (20 KHz) | Water-Glycerol (6:4) | 5-20 minutes | 94% | nih.gov |

Multicomponent Reaction (MCR) Strategies for Indole Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. researchgate.netrsc.org These reactions are highly valued in synthetic chemistry for their atom economy, step efficiency, and ability to rapidly generate complex molecules from simple precursors. researchgate.net MCRs are particularly useful for creating diverse libraries of compounds for drug discovery. rsc.org

Several MCR strategies have been developed for the synthesis of complex indole frameworks. A notable example is a copper-catalyzed multicomponent reaction to construct fluorinated indole-quinoxalin-2(1H)-ones. researchgate.net This method demonstrates the power of MCRs in creating structurally complex, fluorinated heterocyclic systems. Another approach involves a copper-catalyzed multicomponent Diels-Alder reaction of 2-methylindole, aromatic aldehydes, and various dienophiles to produce diverse spirotetrahydrocarbazoles in good yields and with high diastereoselectivity. nih.gov

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been employed, followed by post-cyclization strategies, to construct a variety of indole and hetero-fused indole derivatives. rsc.org These methods often proceed with high selectivity and allow for the introduction of multiple points of diversity in the final molecule. rsc.org

Transition Metal-Catalyzed Domino and Cascade Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. mdpi.com Domino and cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates, are particularly powerful strategies for building intricate structures like fluorinated indoles. mdpi.com

Palladium catalysts are widely used for the synthesis of indoles through various cyclization strategies. mdpi.comorganicreactions.org One common approach is the palladium-catalyzed annulation of internal alkynes. For example, the reaction of fluorine-containing internal alkynes with 2-iodoaniline (B362364) derivatives smoothly yields the corresponding 2,3-disubstituted fluorinated indoles in good to excellent yields. oup.comoup.com This process is believed to proceed through oxidative addition, alkyne insertion, intramolecular amination, and reductive elimination. oup.com

Palladium-catalyzed C-H functionalization is another advanced strategy. This method allows for the direct introduction of functional groups onto the indole core, bypassing the need for pre-functionalized starting materials. nih.gov For instance, a regio- and stereo-controlled C-2 β-fluorovinylation of indoles has been achieved using a palladium(II)-catalyzed C-H functionalization with Z-fluorovinyl iodonium (B1229267) salts. nih.gov This reaction proceeds with high selectivity under mild, ligand-free conditions. nih.gov

Table 3: Selected Examples of Palladium-Catalyzed Synthesis of Fluorinated Indoles

| Reaction Type | Starting Materials | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Annulation | Fluorine-containing internal alkyne + 2-iodoaniline | Pd(PPh3)4 / Et3N | 2,3-disubstituted fluorinated indole | Up to 85% | oup.com |

| C-H Fluorovinylation | Indole + Z-fluorovinyl iodonium salt | Pd(OAc)2 | C-2 β-fluorovinyl indole | Good to excellent | nih.gov |

| Dual C-H Functionalization | Indole + Fluorinated imidoyl chloride | Palladium Catalyst | Fluorinated isocryptolepine analogue | Up to 96% | acs.orgnih.gov |

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain coupling reactions in indole synthesis. Copper(II) catalysts have been used to promote the direct C3 chalcogenylation of indoles using N-selenophthalimide or N-sulfenylsuccinimide as the chalcogenation reagents. mdpi.com This reaction proceeds under mild conditions with a low catalyst loading. mdpi.com

Copper-catalyzed multicomponent reactions are also prominent. A one-pot approach to synthesize multi-substituted indoles involves a copper-catalyzed oxidative annulation of enamines with arylboronic acids. nih.gov This sequence comprises an intermolecular Chan-Lam arylation followed by an intramolecular cross-dehydrogenative coupling, all promoted by the same copper catalyst. nih.gov The success of this reaction is highly dependent on the choice of additives and oxidants. nih.gov

Metal-Free Catalysis and Organocatalysis in Indole Synthesis

While transition metals are powerful catalysts, concerns about their cost, toxicity, and potential contamination of pharmaceutical products have driven the development of metal-free and organocatalytic alternatives. nih.gov

A novel, scalable, and metal-free method for accessing a wide range of fluorinated indoles has been developed. nih.gov This approach utilizes an oxidative-dearomatization strategy, assembling 2-trifluoromethyl NH-indole products from simple anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov The indole products also contain a 3-trifluoroacetyl group that can be further functionalized. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has become a major tool for asymmetric synthesis. oup.com In the realm of fluorinated indoles, organocatalytic methods have been developed for the atroposelective synthesis of fluorooxindole-coumarin hybrid structures. nih.gov Using a commercially available urea (B33335) catalyst, this reaction produces molecules with a stable chirality axis and an adjacent tetrasubstituted stereocenter in good yields and with high enantioselectivity. nih.gov Furthermore, cinchona alkaloids have been used to catalyze cascade fluorination-cyclization reactions of prochiral indoles with N-fluorobenzenesulfonimide as the fluorine source, yielding enantioenriched fluorinated heterocycles. researchgate.net

Sustainable Solvent Systems (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

The principles of green chemistry have spurred the investigation of environmentally benign solvent systems for organic synthesis. scienceopen.com Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives to minimize environmental impact.

Water: As a solvent, water offers numerous advantages, including being non-toxic, non-flammable, and readily available. Heterogeneous catalytic hydrogenation of unprotected indoles has been successfully demonstrated in water, presenting a green solution to a long-standing challenge in indole chemistry. nih.gov For instance, the hydrogenation of various substituted indoles to their corresponding indolines can be achieved in excellent yields using a Pt/C catalyst in water at room temperature. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points, exhibiting negligible vapor pressure, high thermal stability, and tunable solvent properties. cdnsciencepub.com They have been employed as both catalysts and solvents in indole synthesis. rsc.org For example, sulfonic-acid-functionalized ionic liquids have been used as Brønsted acid catalysts for the efficient synthesis of indole derivatives under solvent-free conditions at room temperature. cdnsciencepub.com These catalysts can often be reused multiple times without a significant loss of activity. cdnsciencepub.com The Fischer indole synthesis, a classic method for preparing indoles, has been successfully carried out in ionic liquids, sometimes in combination with water, to afford various indole derivatives in high yields. rsc.orgakjournals.com

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point lower than that of the individual components. acs.org They share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. acs.orgnih.gov DESs, such as those formed from choline (B1196258) chloride and urea, have been effectively used in the synthesis of 3-substituted indoles, sometimes in conjunction with ultrasound irradiation to enhance reaction rates. tandfonline.com The Fischer indolization has also been successfully performed in deep eutectic mixtures like L-(+)-tartaric acid and dimethyl urea, enabling the synthesis of complex indole derivatives that are not easily accessible through conventional methods. nih.gov

Table 1: Comparison of Sustainable Solvent Systems in Indole Synthesis

| Solvent System | Key Features | Example Application in Indole Synthesis | Key Advantages |

| Water | Non-toxic, non-flammable, readily available | Heterogeneous catalytic hydrogenation of unprotected indoles. nih.gov | Environmentally benign, safe, cost-effective. |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties | Fischer indole synthesis, Michael addition to form 3-substituted indoles. cdnsciencepub.comrsc.org | Recyclable catalyst/solvent, high efficiency. cdnsciencepub.com |

| Deep Eutectic Solvents (DESs) | Low cost, low toxicity, biodegradable | Fischer indolization, synthesis of 3-substituted indoles. nih.govtandfonline.com | Green, sustainable, can enable synthesis of complex structures. nih.gov |

Heterogeneous Catalysis, including Nanocatalyst Applications

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. nih.gov This approach is particularly aligned with the goals of green and sustainable chemistry.

Supported metal catalysts, such as platinum on carbon (Pt/C), have been effectively used for the hydrogenation of indoles in water. nih.gov Another example is the use of a solid-supported nickel catalyst (Ni/SiO2-Al2O3) for the synthesis of indoles from anilines and vicinal diols. thieme-connect.com This method is performed neat, without any solvent, further enhancing its sustainability. thieme-connect.com

Nanocatalysts: The application of nanocatalysts in organic synthesis is a rapidly growing field, offering benefits such as high surface area-to-volume ratio, leading to enhanced catalytic activity. Magnetic nanoparticles (MNPs) have gained attention as they can be easily recovered from the reaction mixture using an external magnet. researchgate.net For instance, MgO/Al2O3 and nickel ferrite (B1171679) nanoparticles have been used to catalyze the synthesis of fluorinated indole derivatives. researchgate.netresearchgate.net

Specific Strategies for Regioselective Introduction of Fluorine, Methoxy, and Methyl Groups

The precise placement of substituents on the indole scaffold is crucial for modulating its biological activity. Therefore, the development of regioselective synthetic methods is of paramount importance.

Direct and Indirect Fluorination Techniques for Aromatic Systems

The introduction of fluorine onto an aromatic ring can be achieved through various methods.

Direct Fluorination: This involves the use of electrophilic fluorinating agents. Reagents like Selectfluor® can be used for the direct fluorination of indoles. acs.orgorganic-chemistry.org For example, treatment of indoles with Selectfluor in an aqueous system can lead to the regioselective formation of 3,3-difluoroindolin-2-ols. acs.org Other electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts. numberanalytics.com

Indirect Fluorination: These methods often involve the conversion of another functional group to a fluorine atom. The Sandmeyer reaction, for instance, allows for the conversion of an amino group to a fluorine via a diazonium salt intermediate. acs.orgnih.gov This has been a longstanding challenge for fluorination but recent advances have shown promise. nih.gov Other indirect methods include the Balz-Schiemann reaction.

Table 2: Overview of Aromatic Fluorination Techniques

| Technique | Reagent Type | Example Reagents | Key Features |

| Direct Electrophilic Fluorination | Electrophilic | Selectfluor®, NFSI acs.orgnumberanalytics.com | Direct C-H bond functionalization. |

| Indirect Nucleophilic Fluorination | Nucleophilic (via diazonium salts) | Cu(I)-mediated fluoro-deamination acs.orgnih.gov | Conversion of anilines to fluoroarenes. nih.gov |

Approaches for Introducing Methyl Groups on the Indole Ring and Nitrogen Atom

The methylation of indoles can occur at either a carbon atom of the ring or at the nitrogen atom, and achieving regioselectivity is a key challenge.

C-Methylation: The C2 position of the indole ring can be regioselectively methylated. For instance, a palladium(II)/norbornene catalytic system allows for the direct C2–H methylation of free (N–H) indoles using trimethyl phosphate (B84403) as the methyl source. rsc.orgorganic-chemistry.org This one-step method avoids the need for protecting groups on the indole nitrogen. rsc.org

N-Methylation: The nitrogen atom of the indole ring can be methylated using various reagents. Phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe and efficient reagent for the monoselective N-methylation of indoles under mild basic conditions. acs.orgnih.gov Dimethyl carbonate has also been investigated as a methylating agent for indole compounds. google.com

Challenges in Regiocontrol for Polysubstituted Indoles

Achieving precise regiocontrol in the synthesis of polysubstituted indoles is a significant challenge. beilstein-journals.orgmdpi.com The inherent reactivity of the indole ring, particularly at the C3 position, can lead to a mixture of products if the reaction conditions are not carefully controlled. beilstein-journals.org For 4-substituted indoles, electrophilic aromatic substitution can occur at either the C3 or C5 position, leading to regioisomeric products. beilstein-journals.org

Advanced Purification Techniques for Organic Compounds

The purification of the final product is a critical step in any chemical synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. For indole derivatives and other organic compounds, several advanced purification techniques are routinely employed. supabase.cogeeksforgeeks.org

Crystallization is a fundamental technique for purifying solid organic compounds. askiitians.com It relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor. askiitians.com For indole derivatives, which can sometimes be challenging to purify, techniques like solvent-assistant purification based on solubility control in water-containing solvents have been developed. researchgate.net

Chromatography is a powerful and versatile set of techniques used to separate and purify components of a mixture. geeksforgeeks.orgnumberanalytics.com The choice of chromatographic method depends on the properties of the compound.

Column Chromatography: This preparative technique involves passing the mixture through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). Separation occurs as components move through the column at different rates based on their differential adsorption to the stationary phase. geeksforgeeks.org

High-Performance Liquid Chromatography (HPLC): HPLC is an essential analytical and preparative tool that uses high pressure to pass the solvent (mobile phase) through a column with smaller particle size, providing high resolution and rapid separation. nih.govnumberanalytics.com It is widely used for the purity analysis and purification of heterocyclic compounds. numberanalytics.com

Gas Chromatography (GC): GC is suitable for volatile compounds and separates them based on their boiling points and interactions with the stationary phase within a capillary column. numberanalytics.comacs.org

Thin-Layer Chromatography (TLC): TLC is a quick and simple analytical method used to monitor reaction progress and determine the purity of a compound. It involves spotting the mixture on a plate coated with an adsorbent and developing it in a solvent chamber. geeksforgeeks.orgceon.rs

Distillation is used for purifying liquids with different boiling points. allen.in For high-boiling or thermally sensitive compounds, Vacuum Distillation is employed, which lowers the boiling point by reducing the pressure, thus preventing decomposition. geeksforgeeks.orgaskiitians.com

Differential Extraction separates compounds based on their different solubilities in two immiscible solvents, such as an organic solvent and water. askiitians.comgoogle.com This is a common workup procedure to isolate the desired product from a reaction mixture. geeksforgeeks.org

| Technique | Principle | Primary Application |

|---|---|---|

| Crystallization | Differential solubility of a solid in a solvent at varying temperatures. | Purification of solid organic compounds. askiitians.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through. geeksforgeeks.org | Preparative scale separation and purification of solid and liquid mixtures. |

| HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. numberanalytics.com | Purity analysis and purification of a wide range of organic compounds, including non-volatile and thermally unstable ones. nih.gov |

| Vacuum Distillation | Separation of liquids based on boiling point differences at reduced pressure. askiitians.com | Purification of high-boiling or heat-sensitive liquid compounds. geeksforgeeks.org |

| Differential Extraction | Partitioning of a compound between two immiscible liquid phases based on its relative solubility. google.com | Separation of a desired compound from a mixture during reaction workup. geeksforgeeks.org |

Despite a comprehensive search for spectroscopic data for the specific compound this compound, the necessary experimental data (¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY, and TOCSY) required to generate the requested article is not available in the public domain and scientific literature accessible through the search.

Generating an article with scientifically accurate and detailed research findings, as per the instructions, is not possible without this foundational data. To uphold the principles of scientific accuracy and avoid the creation of speculative or fabricated information, the article cannot be written.

A scientifically rigorous article on this topic would require access to peer-reviewed studies or spectral databases containing the explicit characterization of this compound, which were not found.

Advanced Spectroscopic and Chromatographic Characterization of 7 Fluoro 4 Methoxy 2 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

HSQC is a powerful 2D NMR technique used to determine one-bond correlations between protons and directly attached carbons. columbia.edusdsu.edu In an HSQC spectrum of 7-Fluoro-4-methoxy-2-methyl-1H-indole, each cross-peak would represent a direct connection between a proton and a carbon atom.

Expected Correlations:

A cross-peak connecting the proton signal of the C2-methyl group to its corresponding carbon signal.

Correlations for the aromatic protons at positions 3, 5, and 6 with their respective carbon atoms.

A cross-peak for the methoxy (B1213986) group protons with the methoxy carbon.

The N-H proton would also show a correlation if a ¹⁵N-HSQC experiment were performed.

An edited HSQC experiment could further distinguish between CH, CH₂, and CH₃ groups by displaying their cross-peaks with different phases. columbia.edu

Table 1: Predicted ¹H-¹³C HSQC Correlations for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal |

|---|---|

| H3 | C3 |

| H5 | C5 |

| H6 | C6 |

| 2-CH₃ | 2-CH₃ Carbon |

| 4-OCH₃ | 4-OCH₃ Carbon |

Note: This table represents predicted correlations. Actual chemical shifts would require experimental data.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edusdsu.edu This is crucial for piecing together the molecular skeleton by connecting different spin systems.

Key Expected HMBC Correlations:

The N-H proton would likely show correlations to C2, C3, C7a, and C3a.

The proton at C3 would show correlations to C2, C3a, and C4.

The protons of the C2-methyl group would correlate with C2 and C3.

The aromatic protons at C5 and C6 would show correlations to neighboring carbons, helping to confirm their positions relative to the fluorine and methoxy substituents. For instance, H5 would be expected to correlate with C4, C6, and C7.

The methoxy protons would show a key correlation to C4, confirming the position of this group.

These long-range correlations are invaluable for the unambiguous assignment of all proton and carbon signals in the molecule. nih.gov

Table 2: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| N-H | C2, C3, C3a, C7a |

| H3 | C2, C3a, C4 |

| 2-CH₃ | C2, C3 |

| H5 | C4, C6, C7 |

| 4-OCH₃ | C4 |

Note: This table highlights expected key correlations for structure elucidation.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Insights

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å. libretexts.orgyoutube.com For a planar molecule like this compound, NOESY helps to confirm the substitution pattern by showing spatial proximities between adjacent groups.

Expected Spatial Correlations (NOEs):

A strong NOE between the N-H proton and the proton at C7a (if present and resolved) and potentially the C2-methyl protons.

An NOE between the proton at C3 and the C2-methyl protons.

Correlations between adjacent aromatic protons, such as between H5 and H6.

A key NOE would be expected between the methoxy protons and the aromatic proton at C5, confirming their spatial proximity on the benzene (B151609) ring.

Similarly, an NOE between the aromatic proton at C6 and the fluorine atom at C7 (observed via ¹H-¹⁹F HOESY) would confirm their adjacency. nih.gov

These through-space interactions provide definitive evidence for the arrangement of substituents around the indole (B1671886) core. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₀H₁₀FNO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) confirms the molecular formula. rsc.org

Table 3: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₁₀FNO | 179.0746 |

| [M+H]⁺ | C₁₀H₁₁FNO | 180.0825 |

| [M+Na]⁺ | C₁₀H₁₀FNNaO | 202.0644 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity and Identification

GC-MS is a technique that separates volatile compounds in the gas phase before detecting them by mass spectrometry. It is an excellent method for assessing the purity of volatile compounds and can provide structural information based on the fragmentation pattern. For this compound, a single peak in the gas chromatogram would indicate high purity. The corresponding mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern is influenced by the positions of the substituents on the indole ring. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Mixture Analysis

LC-MS/MS is a highly sensitive and selective technique used for the analysis of compounds in complex mixtures and for purity assessment. nih.gov The compound would first be separated from any impurities on an LC column, often a reversed-phase column. The mass spectrometer would then detect the parent ion of this compound. In tandem MS (MS/MS) mode, this parent ion can be fragmented to produce a characteristic pattern of daughter ions, which is highly specific to the molecule's structure and can be used for definitive identification and quantification even at low levels. rsc.org

Advanced MS Imaging Techniques (e.g., Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS)) for Spatial Distribution

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a powerful imaging mass spectrometry technique that provides elemental and isotopic composition of a sample surface with high spatial resolution, often below 50 nm. nih.govpnnl.gov This method utilizes a finely focused primary ion beam (typically Cesium+ or Oxygen-) to sputter secondary ions from the sample surface. mpi-bremen.decovalentmetrology.com These ejected secondary ions are then analyzed by a mass spectrometer, allowing for the simultaneous measurement of up to seven different masses. pnnl.govmpi-bremen.de

While direct NanoSIMS studies on this compound are not available in the current literature, the technique offers significant potential for visualizing the spatial distribution of this compound in various matrices, such as biological tissues or material surfaces. By tracking the unique elemental markers of the molecule—specifically the fluorine (¹⁹F) atom or by introducing stable isotopes like ¹³C, ¹⁵N, or ²H into the molecular structure—NanoSIMS could map its location at a subcellular level. nih.govnih.gov This capability is crucial for understanding the compound's uptake, metabolism, and localization within complex systems. mpi-bremen.de The high mass resolution of NanoSIMS is adept at separating ions with the same nominal mass, ensuring accurate identification and imaging of the compound or its isotopically labeled variants. mpi-bremen.de

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the indole ring, and the fluoro, methoxy, and methyl substituents.

Based on established data for indole and its derivatives, the following vibrational bands can be predicted:

N-H Stretch: A characteristic sharp peak for the indole N-H stretching vibration is typically observed in the region of 3400-3500 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations from the indole ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed in the 2850-2960 cm⁻¹ range. researchgate.net

C=C Aromatic Stretch: The stretching vibrations of the C=C bonds within the aromatic indole core typically result in strong absorptions in the 1450-1620 cm⁻¹ region. researchgate.net

C-O Stretch: The methoxy group should produce a strong C-O stretching band, typically found between 1000 and 1300 cm⁻¹.

C-F Stretch: A strong absorption corresponding to the C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range.

=C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristically found below 1000 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3400 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl/Methoxy) | Stretching | 2850 - 2960 |

| C=C (Aromatic Ring) | Stretching | 1450 - 1620 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| C-F (Fluoro) | Stretching | 1000 - 1400 |

| =C-H (Aromatic) | Out-of-plane Bending | < 1000 |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed structural information. The Raman spectrum of indole and its derivatives has been well-studied. acs.orgnih.govacs.org For this compound, key Raman bands corresponding to the indole ring vibrations, often labeled as W-bands in tryptophan studies, would be expected. acs.org The substitution pattern, including the fluoro, methoxy, and methyl groups, would cause shifts in the positions and intensities of these bands compared to unsubstituted indole. nih.govacs.org The analysis of these shifts, aided by computational methods like Density Functional Theory (DFT), can provide a detailed assignment of the vibrational modes. nih.govacs.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Indole Ring Breathing | ~750 - 900 | Characteristic bands sensitive to substitution. |

| Aromatic C=C Stretching | ~1500 - 1650 | Strong bands typical for aromatic systems. |

| C-H Bending/Stretching | ~1000 - 1400 | Complex region with multiple overlapping modes. |

| C-F/C-O Vibrations | ~1000 - 1400 | May overlap with other ring modes. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its chromophore system and photophysical behavior.

UV-Vis Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of indole derivatives is characterized by two main electronic transitions, designated as ¹Lₐ and ¹Lₑ. nih.gov The positions and intensities of the corresponding absorption bands are highly sensitive to the nature and position of substituents on the indole ring. nih.govnih.gov

For this compound, the substituents are expected to modulate these electronic transitions:

Methoxy Group (-OCH₃): As an electron-donating group, the 4-methoxy substituent is expected to influence the electronic transition energies.

Fluoro Group (-F): The fluoro group at the 7-position acts as an electron-withdrawing group via induction, which will also affect the energy of the excited states.

Methyl Group (-CH₃): Methyl substitutions on the pyrrole (B145914) ring are known to affect the ¹Lₐ and ¹Lₑ energies. nih.gov

Studies on substituted indoles have shown that electron-withdrawing groups tend to shift the maximum absorbance wavelength (λₘₐₓ) to the red (bathochromic shift), while electron-donating groups can have the opposite effect depending on their position. nih.gov The interplay of the electron-donating methoxy group and the electron-withdrawing fluoro group on the benzenoid ring of this compound will result in a unique absorption profile compared to the parent indole molecule.

Fluorescence Emission Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. The fluorescence of indole and its derivatives is a widely studied phenomenon. nih.gov The emission spectrum, including the wavelength of maximum emission (λₑₘ) and the fluorescence quantum yield, is influenced by the same electronic and structural factors that affect absorption. nih.govnih.gov

The emission of this compound will depend on the relative energies of the ¹Lₐ and ¹Lₑ excited states. nih.gov The substituents will influence the Stokes shift, which is the difference in wavelength between the absorption and emission maxima. nih.gov A large Stokes shift is common for many indole derivatives in polar solvents. nih.govnih.gov The specific combination of fluoro, methoxy, and methyl groups is anticipated to result in distinct photophysical characteristics, making the compound potentially useful as a fluorescent probe. digitellinc.commdpi.com

| Property | Description | Expected Influence of Substituents |

|---|---|---|

| λₘₐₓ (Absorption) | Wavelength of maximum UV absorbance. | Shifted relative to indole due to the combined electronic effects of -F, -OCH₃, and -CH₃ groups. nih.gov |

| λₑₘ (Emission) | Wavelength of maximum fluorescence emission. | Dependent on the nature of the lowest excited state (¹Lₐ vs. ¹Lₑ) and solvent polarity. nih.gov |

| Stokes Shift | Difference between λₘₐₓ and λₑₘ. | Expected to be significant, influenced by solvent and substituent effects. nih.gov |

| Quantum Yield (Φ) | Efficiency of fluorescence emission. | Highly dependent on the specific electronic structure and non-radiative decay pathways. nih.govdigitellinc.com |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the isolation and purity verification of synthetic compounds like this compound. The selection of a specific technique is contingent on the compound's physicochemical properties, such as polarity, volatility, and solubility, as well as the scale of the separation required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of indole derivatives due to its high resolution and broad applicability. nih.gov For this compound, a moderately polar compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. nih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), and a polar mobile phase is used to elute the analytes. researchgate.net The retention of this compound would be governed by its hydrophobic interactions with the stationary phase. The presence of the methyl and methoxy groups contributes to its hydrophobicity, while the fluorine atom and the N-H group of the indole ring add a degree of polarity.

A typical analytical HPLC method for this compound would involve a C18 column with a gradient elution system. The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. cetjournal.it The fluorinated nature of the analyte might also make fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, a viable option, as they can offer unique selectivity for halogenated compounds. chromatographyonline.comresearchgate.net

Table 1: Illustrative Analytical HPLC Parameters for Substituted Indoles

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 30 °C |

For the isolation of larger quantities of this compound, preparative HPLC is employed. This technique utilizes larger columns and higher flow rates to purify multigram quantities of the compound. warwick.ac.uk The method development for preparative HPLC typically begins at the analytical scale to optimize separation before scaling up. nih.govresearchgate.net The goal is to maximize throughput while maintaining the required purity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Substituted indoles, particularly those with relatively low molecular weights like this compound, are often amenable to GC analysis. nih.gov When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and structural identification. oup.com

The analysis would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or DB-17). nih.gov The injector and transfer line temperatures must be carefully optimized to ensure the compound is vaporized without thermal degradation. The oven temperature is programmed to ramp up, allowing for the separation of the target compound from any impurities or residual solvents. The highly aromatic and stable nature of the indole ring system generally results in a strong molecular ion peak in the mass spectrum, aiding in its identification. oup.com

While GC is highly effective, it's important to note that highly polar or thermally labile indoles may require derivatization to increase their volatility and stability. jfda-online.com However, for this compound, derivatization is likely unnecessary.

Table 2: Representative GC-MS Parameters for Analysis of Methoxy-Indole Derivatives

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions, screening for optimal solvent systems for column chromatography, and preliminary purity assessment. akjournals.com For this compound, a silica gel plate would serve as the stationary phase.

The choice of mobile phase (eluent) is critical and is determined by the polarity of the compound. reddit.com A common starting point for indole derivatives is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. researchgate.net By varying the ratio of these solvents, the retention factor (Rf) of the compound can be adjusted to an optimal value, typically between 0.3 and 0.5 for good separation. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the indole ring is UV-active, or by using staining reagents.

Table 3: Example TLC Solvent Systems for Separation of Indole Compounds

| Solvent System (v/v) | Application Notes |

|---|---|

| Hexane / Ethyl Acetate (4:1) | A good starting point for moderately polar indoles. |

| Dichloromethane / Methanol (95:5) | For more polar indoles or to increase elution strength. |

| Butan-1-ol / Acetic Acid / Water (12:3:5) | A polar system used for separating highly functionalized indoles. akjournals.com |

| Isopropanol / Ammonia (B1221849) / Water (8:1:1) | Another polar system suitable for basic or highly polar indole derivatives. akjournals.com |

The selection of the appropriate solvent system is often a matter of empirical testing to achieve the best separation of the desired compound from starting materials, byproducts, and other impurities. reddit.com

Theoretical and Computational Investigations of 7 Fluoro 4 Methoxy 2 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of molecules. For indole (B1671886) derivatives, these methods can predict various properties, including electronic spectra and reactivity indices. researchgate.netresearchgate.net

Density Functional Theory (DFT) Methods and Basis Set Selection

Density Functional Theory (DFT) has become a standard tool for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. The choice of the functional and basis set is critical for obtaining reliable results.

Commonly used functionals for indole and its derivatives include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X (Minnesota functional with a 2X amount of Hartree-Fock exchange). The B3LYP functional is widely applied for geometry optimization and electronic property calculations of indole systems. nih.gov For instance, studies on substituted indoles have successfully used B3LYP with basis sets like 6-31G to calculate heats of formation and analyze frontier molecular orbitals.

The selection of a basis set, which describes the atomic orbitals, is equally important. Basis sets such as 6-31G(d) or 6-311G** are frequently employed for indole derivatives to provide a good description of the electronic distribution. researchgate.netnih.gov

A representative table of DFT methods and basis sets used in the study of indole-related compounds is shown below.

| Method/Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d) | Geometry Optimization, Electronic Spectra nih.gov |

| B3LYP | 6-311G** | Electronic Properties, Chemical Shifts researchgate.netresearchgate.net |

| M06-2X | Varies | Thermochemistry, Kinetics |

Ab Initio Methods

Ab initio methods are based on first principles without the use of empirical parameters, offering a high level of theory. Methods like Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF/CASPT2) are utilized for more rigorous investigations.

Hartree-Fock is a foundational ab initio method, though it does not account for electron correlation. MP2 improves upon HF by including electron correlation effects, providing more accurate energies and properties. For studying excited states and complex electronic structures, such as those involved in photochemical reactions, multiconfigurational methods like CASSCF and its second-order perturbation theory correction (CASPT2) are employed. These have been used to study the excitations of indole and its analogue, 7-azaindole (B17877). nih.gov

| Ab Initio Method | Key Features | Common Applications |

| Hartree-Fock (HF) | Mean-field approximation, no electron correlation | Initial geometry optimization, wavefunction generation |

| Møller-Plesset (MP2) | Includes electron correlation effects | More accurate energy and geometry calculations |

| CASSCF/CASPT2 | Multiconfigurational, for excited states | Electronic excitation spectra nih.gov |

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of a molecule is a primary step in computational analysis. Geometry optimization calculations are performed to find the minimum energy conformation on the potential energy surface. For indole derivatives, DFT methods like B3LYP/6-31G(d) have been shown to yield geometries that are in good agreement with experimental data. nih.gov

Conformational analysis is particularly important for flexible molecules. While the indole ring itself is rigid, substituents on the ring can rotate. For 7-Fluoro-4-methoxy-2-methyl-1H-indole, this would involve analyzing the orientation of the methoxy (B1213986) and methyl groups to identify the global minimum energy structure and any other low-energy conformers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's electronic behavior. imperial.ac.uk

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive. malayajournal.org

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the orbital that acts as an electron donor in a chemical reaction. malayajournal.org For aromatic systems like indole, the HOMO is typically a π-orbital delocalized over the ring system. In this compound, the electron-donating methoxy group and the methyl group are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The fluorine atom, being electronegative, may have a counteracting effect. The distribution of the HOMO would indicate the most probable sites for electrophilic reactions.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the orbital that acts as an electron acceptor. malayajournal.org It represents the lowest energy site for an incoming electron. The energy of the LUMO is related to the electron affinity of the molecule. For the title compound, the LUMO is also expected to be a π*-antibonding orbital. The locations of high electron density in the LUMO map indicate the most likely sites for nucleophilic attack. The presence of the fluorine atom is expected to lower the LUMO energy, potentially increasing the molecule's susceptibility to nucleophilic reactions.

A summary of the expected FMO characteristics is provided below.

| Orbital | Description | Significance for Reactivity |

| HOMO | Highest energy orbital containing electrons | Acts as an electron donor; indicates sites for electrophilic attack |

| LUMO | Lowest energy orbital without electrons | Acts as an electron acceptor; indicates sites for nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity; smaller gap implies higher reactivity malayajournal.org |

HOMO-LUMO Energy Gap and Related Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be distributed over the aromatic system. The presence of the electron-donating methoxy and methyl groups would likely raise the HOMO energy level, while the electron-withdrawing fluorine atom would lower it. The interplay of these substituents would ultimately determine the precise energy of the HOMO and LUMO and the magnitude of the energy gap.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to provide a quantitative measure of the molecule's reactivity. These indices, often calculated using Density Functional Theory (DFT), offer valuable insights into the molecule's behavior in chemical reactions. materialsciencejournal.org

Table 1: Key Chemical Reactivity Indices Derived from HOMO-LUMO Energies

| Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table presents the general formulas for key chemical reactivity indices. The actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high electron density (red) around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, making these sites prone to electrophilic attack. Conversely, the hydrogen atom attached to the indole nitrogen would be expected to have a positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

In the case of this compound, NBO analysis could be used to quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic system. It would also reveal hyperconjugative interactions between the methyl group's C-H bonds and the indole ring. These interactions play a significant role in stabilizing the molecule and influencing its reactivity. The analysis provides a quantitative measure of these interactions in terms of stabilization energies.

Theoretical Prediction of Vibrational Spectra (IR and Raman) and Normal Mode Assignments

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net These calculations provide a powerful tool for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands.

For this compound, a computational analysis would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrations. For instance, the calculations would predict the stretching frequencies for the N-H bond of the indole ring, the C-H bonds of the methyl and aromatic groups, the C-O bond of the methoxy group, and the C-F bond. The bending and torsional modes of the molecule would also be calculated. globalresearchonline.net

Table 2: Predicted Vibrational Modes for this compound (Illustrative)

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description |

| N-H Stretch | 3300 - 3500 | Stretching of the nitrogen-hydrogen bond in the indole ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of the carbon-hydrogen bonds in the methyl group. |

| C=C Stretch | 1500 - 1600 | Stretching of the carbon-carbon double bonds in the aromatic system. |

| C-O Stretch | 1000 - 1300 | Stretching of the carbon-oxygen bond in the methoxy group. |

| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond. |

This table provides an illustrative example of the types of vibrational modes and their expected wavenumber ranges. Precise values would be obtained from specific quantum chemical calculations.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the structure of a synthesized compound.

For this compound, GIAO calculations would provide theoretical chemical shifts for each hydrogen and carbon atom in the molecule. These calculated values can be compared to experimental data to validate the proposed structure. The predicted shifts would be influenced by the electronic environment of each nucleus, including the effects of the electron-donating and electron-withdrawing substituents. For instance, the fluorine atom would have a significant effect on the chemical shifts of nearby carbon and hydrogen atoms. mdpi.com

Advanced Dynamics Simulations

The study of photodissociation dynamics provides insights into the fate of a molecule after it absorbs light. For indole and its derivatives, a common photochemical process is the cleavage of the N-H bond. researchgate.net Advanced computational methods like the Multi-Configuration Time-Dependent Hartree (MCTDH) method can be used to simulate these complex quantum dynamics. chemrxiv.org

In the case of this compound, the MCTDH method could be employed to model the non-adiabatic quantum dynamics following UV excitation. nih.gov Such simulations would reveal the timescales and pathways of the N-H bond fission. The presence of the fluoro, methoxy, and methyl substituents would influence the potential energy surfaces of the excited states and, consequently, the photodissociation dynamics. For example, the methoxy group's position can affect the electronic structure and lead to different reaction dynamics. researchgate.net The simulation would track the evolution of the molecular wavepacket on coupled electronic states, providing a detailed picture of the internal conversion processes and the eventual dissociation. chemrxiv.org

Nonadiabatic Quantum Dynamics Studies

Nonadiabatic quantum dynamics studies investigate molecular processes involving transitions between different electronic states, which are crucial for understanding photochemical and photophysical phenomena. Such processes occur when the Born-Oppenheimer approximation, which assumes the separation of nuclear and electronic motion, breaks down. Computational methods like trajectory surface hopping and multiconfigurational time-dependent Hartree (MCTDH) are employed to simulate these complex dynamics.

For this compound, specific nonadiabatic quantum dynamics studies are not extensively reported in the current literature. However, theoretical investigations can be projected based on studies of the parent indole molecule and its derivatives. The introduction of fluoro and methoxy substituents is known to modulate the electronic states (e.g., the close-lying ¹Lₐ and ¹Lₑ states in indole). A nonadiabatic dynamics simulation would be critical to understanding the photo-induced processes of this molecule, such as internal conversion and intersystem crossing, which are fundamental to its photostability and potential applications in photosensitization or as a fluorescent probe. Such a study would typically involve:

Mapping Potential Energy Surfaces (PESs): Calculating the ground and excited state PESs using high-level quantum mechanical methods.

Locating Conical Intersections: Identifying regions where potential energy surfaces intersect, as these are the primary funnels for nonadiabatic transitions.

Simulating Wave Packet Dynamics: Propagating a nuclear wave packet on the coupled electronic states to model the molecule's evolution after photoexcitation.

These simulations could elucidate the deactivation pathways of the excited state and predict quantum yields for fluorescence or phosphorescence, providing invaluable data for the design of new photoactive materials.

Intermolecular Interactions and Solvation Phenomena

The biological activity and material properties of this compound are governed by its non-covalent interactions with its environment. Computational chemistry provides powerful tools to dissect these forces.

The indole scaffold presents distinct sites for hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the π-electron cloud of the aromatic system, the methoxy oxygen, and the fluorine atom can act as acceptors.

N-H Donor Interactions: The primary hydrogen bond donor is the indole N-H group. It can form conventional hydrogen bonds with strong acceptors (e.g., water, carbonyl oxygen) or weaker, non-conventional N-H···π interactions. In many indole derivatives, the N-H hydrogen shows a tendency to interact with the π-system of an adjacent aromatic ring rather than forming classical hydrogen bonds. nih.gov

Acceptor Sites: The methoxy group's oxygen atom is a potential hydrogen bond acceptor. The fluorine atom at the 7-position is a weak hydrogen bond acceptor due to its high electronegativity but low polarizability. researchgate.net The electron-rich π-system of the indole ring itself can also act as a hydrogen bond acceptor (X-H···π interactions).

Computational analyses using methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) can quantify the strength and nature of these interactions.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Expected Strength |

|---|---|---|---|

| Indole N-H | External Acceptor (e.g., H₂O) | N-H···O | Moderate to Strong |

| Indole N-H | Adjacent π-System | N-H···π | Weak to Moderate |

| External Donor (e.g., H₂O) | Methoxy Oxygen | O-H···O | Moderate |

| External Donor (e.g., H₂O) | Fluorine Atom | O-H···F | Very Weak |

The aromatic core of the indole ring is central to its ability to form stacking and cation-π interactions, which are vital for ligand-receptor binding.